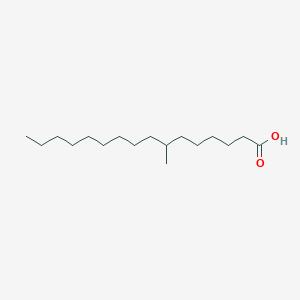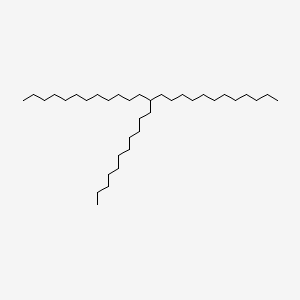![molecular formula C16H10Br6Cl2O2 B14634619 1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) CAS No. 52642-38-3](/img/structure/B14634619.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two 3,4,5-tribromo-2-chlorobenzene groups via ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) typically involves the reaction of 1,4-butanediol with 3,4,5-tribromo-2-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the phenolic groups of 3,4,5-tribromo-2-chlorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with biological molecules, potentially disrupting their normal function. Additionally, the compound’s structure allows it to interact with cellular membranes, proteins, and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- 1,1’-(2-Butene-1,4-diyl)bis(3,4,5-tribromo-2-chlorobenzene)
- 1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is unique due to its specific butane backbone and the presence of multiple bromine and chlorine atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
52642-38-3 |
|---|---|
Molecular Formula |
C16H10Br6Cl2O2 |
Molecular Weight |
784.6 g/mol |
IUPAC Name |
1,2,3-tribromo-4-chloro-5-[4-(3,4,5-tribromo-2-chlorophenoxy)butoxy]benzene |
InChI |
InChI=1S/C16H10Br6Cl2O2/c17-7-5-9(15(23)13(21)11(7)19)25-3-1-2-4-26-10-6-8(18)12(20)14(22)16(10)24/h5-6H,1-4H2 |
InChI Key |
QCUUPMPWAAZZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Cl)OCCCCOC2=CC(=C(C(=C2Cl)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
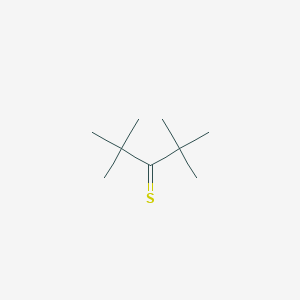


![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

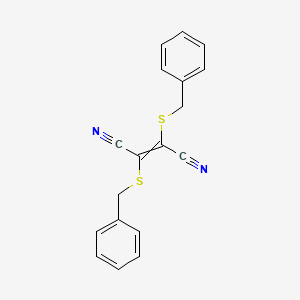
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
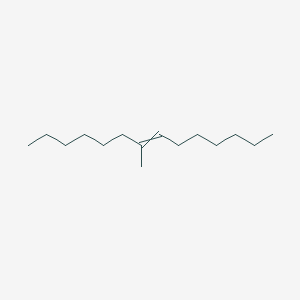
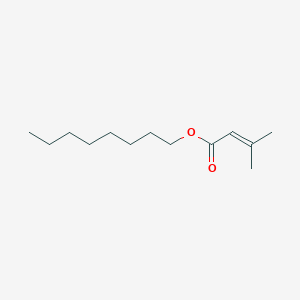
![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
